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molecular formula C11H7FN2O3S B5809561 N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide

N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide

Cat. No. B5809561
M. Wt: 266.25 g/mol
InChI Key: XHKMCZQNJSJJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

The title compound was synthesized from 4-fluoro-3-nitro-phenylamine (2.00 g, 12.81 mmol) dissolved in THF (25 ml) and Hunig's base (3.312 g, 25.62 mmol) to which was added thiophene-2-carbonyl chloride (1.878 g, 12.81 mmol) drop wise over 10 minutes. Reaction mixture was stirred at room temperature for 1 hr at which time water was added and the title compound was collected by filtration providing the title compound (3.25 g, 95%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.312 g
Type
reactant
Reaction Step Two
Quantity
1.878 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].CCN(C(C)C)C(C)C.[S:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[C:26](Cl)=[O:27].O>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:26]([C:22]2[S:21][CH:25]=[CH:24][CH:23]=2)=[O:27])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)N)[N+](=O)[O-]
Step Two
Name
Quantity
3.312 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.878 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the title compound was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)NC(=O)C=1SC=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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